[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 876379-83-8
VCID: VC3750756
InChI: InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12)
SMILES: C1=CC2=NC(=NN2C=C1)C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid

CAS No.: 876379-83-8

Cat. No.: VC3750756

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid - 876379-83-8

Specification

CAS No. 876379-83-8
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12)
Standard InChI Key LBKMEMRXNQXYQP-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NN2C=C1)C(=O)O
Canonical SMILES C1=CC2=NC(=NN2C=C1)C(=O)O

Introduction

# Triazolo[1,5-a]pyridine-2-carboxylic acid: A Comprehensive Research Analysis Triazolo[1,5-a]pyridine-2-carboxylic acid represents an important heterocyclic compound with significant pharmacological potential. This review synthesizes current knowledge about its structure, synthesis methods, biological activities, and derivative compounds. Research indicates that this triazolopyridine scaffold serves as a versatile platform for developing bioactive compounds with applications ranging from antiviral agents to enzyme inhibitors. The carboxylic acid functionality at position 2 provides a key point for derivatization, enabling the creation of numerous analogs with enhanced biological activities and pharmacokinetic properties.

Structural Characteristics Triazolo[1,5-a]pyridine-2-carboxylic acid features a bicyclic heterocyclic system consisting of a 1,2,4-triazole ring fused with a pyridine ring, forming the triazolopyridine core. The compound contains a carboxylic acid functional group at position 2 of the triazole ring. This molecular architecture creates a planar system with multiple nitrogen atoms that can participate in hydrogen bonding, making it an attractive scaffold for medicinal chemistry applications .

The basic structure can be represented as:

  • Molecular formula: C7H5N3O2

  • Core structure: Triazolo[1,5-a]pyridine

  • Functional group: Carboxylic acid (-COOH) at position 2

  • Heteroatoms: Three nitrogen atoms in the triazole ring

Related Derivatives

Several derivatives of the basic scaffold have been synthesized and studied:

DerivativeModificationPotential ApplicationReference
8-Bromo- triazolo[1,5-a]pyridine-2-carboxylic acidBromine at position 8Building block for further functionalization
Triazolo[1,5-a]pyrimidine-2-carboxamide compoundsReplacement of pyridine with pyrimidine ring; amide instead of carboxylic acidInfluenza virus polymerase inhibitors
Triazolo[1,5-a]pyridine RORγt inverse agonistsVarious substitutionsImmunomodulatory agents

The versatility of this scaffold is evident from the numerous derivatives that have been synthesized, each offering unique biological properties and applications.

Synthesis Methods

Microwave-Assisted Synthesis

A notable advancement in the synthesis of triazolopyridines is the development of microwave-assisted protocols. Research by Ibrahim et al. demonstrated that microwave irradiation significantly accelerates the reaction, resulting in higher yields compared to conventional heating methods .

Their protocol describes a metal-free approach for synthesizing mono- and bis- triazolo[1,5-a]pyridines using 1-amino-2-imino-pyridines as versatile precursors. This method could potentially be applied to synthesize triazolo[1,5-a]pyridine-2-carboxylic acid through appropriate modifications .

The key advantages of microwave-assisted synthesis include:

  • Reduced reaction times

  • Improved yields

  • Environmentally friendly conditions

  • Simplified purification processes

Green Chemistry Approaches

Recent developments in the synthesis of triazolopyridines emphasize environmentally friendly conditions. For instance, some researchers have reported using lemon juice as a green catalyst and aqueous medium as a green solvent for related heterocyclic compounds .

Another approach involves using low-viscosity and acid-functionalized ionic liquids that can act as both green solvents and acid catalysts for one-pot multicomponent reactions to synthesize triazolopyridine derivatives . These methods align with the growing emphasis on sustainable chemistry practices.

Biological Activities and Applications

Antiviral Properties

Closely related compounds, particularly triazolo[1,5-a]pyrimidine-2-carboxamide derivatives, have shown significant activity against influenza virus. These compounds target the viral RNA-dependent RNA polymerase (RdRP) by disrupting the PA-PB1 subunits interface .

Table 3.1: Activity Data for Selected Triazolopyrimidine Derivatives against Influenza Virus

CompoundPA-PB1 Interaction (IC50, μM)Antiviral Activity (EC50, μM)Cytotoxicity (CC50, μM)
1623 ± 248 ± 2>250
1721 ± 1>50>250
1819 ± 126 ± 1101 ± 2
Ribavirin (control)-10 ± 2>250
Tat-PB1 peptide (control)35 ± 441 ± 5>100

Based on structural similarities, triazolo[1,5-a]pyridine-2-carboxylic acid might exhibit similar antiviral properties, potentially serving as a starting point for developing novel antiviral agents .

Immunomodulatory Activities

Research has identified triazolo[1,5-a]pyridine derivatives as potent RORγt inverse agonists, suggesting their potential application as immunomodulatory agents . RORγt (retinoic acid receptor-related orphan receptor gamma t) is a key transcription factor in the development of Th17 cells, which are implicated in various autoimmune disorders.

The structural features of triazolo[1,5-a]pyridine-2-carboxylic acid make it a potential candidate for developing RORγt modulators, which could be valuable for treating conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis .

Antimicrobial Applications

Related triazolopyrimidine derivatives coupled with amino acids have demonstrated antimicrobial activity . The structural similarity between these compounds and triazolo[1,5-a]pyridine-2-carboxylic acid suggests potential antimicrobial applications for the latter or its derivatives.

The presence of the carboxylic acid group provides an opportunity for coupling with various amino acids or other bioactive moieties, potentially enhancing the antimicrobial spectrum and potency.

Structure-Activity Relationships

Key Structural Features

Analysis of the biological activities of various triazolopyridine and triazolopyrimidine derivatives reveals several structure-activity relationships:

  • The triazole ring is essential for biological activity, providing key nitrogen atoms for hydrogen bonding and target interaction .

  • The carboxylic acid or carboxamide group at position 2 appears to play a significant role in the biological activity, particularly in antiviral compounds .

  • Substitutions at positions 5, 7, and 8 can significantly modulate the biological properties and pharmacokinetic characteristics .

Modification Strategies

Several modification strategies could be employed to enhance the biological activities of triazolo[1,5-a]pyridine-2-carboxylic acid:

  • Conversion to carboxamide derivatives, which have shown promising antiviral activities .

  • Introduction of various substituents at position 8, as exemplified by the 8-bromo derivative .

  • Coupling with amino acids or other bioactive moieties via the carboxylic acid group to create hybrid molecules with enhanced properties .

  • Introduction of aryl substituents at various positions to improve binding affinity to specific targets .

Recent Developments and Future Perspectives

Synthesis Innovations

Recent advances in the synthesis of triazolopyridines include:

  • Development of microwave-assisted protocols for more efficient and environmentally friendly synthesis .

  • Use of green catalysts and solvents, such as lemon juice and aqueous media .

  • Employment of acid-functionalized ionic liquids as dual-purpose catalysts and solvents .

  • Metal-free C-N bond construction methods for synthesizing various triazolopyridine derivatives .

These innovations could potentially be applied to develop more efficient and sustainable methods for synthesizing triazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives.

Emerging Applications

Emerging applications for triazolo[1,5-a]pyridine-2-carboxylic acid and related compounds include:

  • Development of novel antiviral agents targeting specific viral proteins .

  • Creation of immunomodulatory drugs for treating autoimmune disorders .

  • Design of antimicrobial agents with enhanced spectrum and reduced resistance potential .

  • Exploration of other therapeutic areas based on the versatile scaffold's ability to interact with various biological targets.

The carboxylic acid functionality provides a valuable handle for further derivatization, making triazolo[1,5-a]pyridine-2-carboxylic acid a promising building block for medicinal chemistry exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator